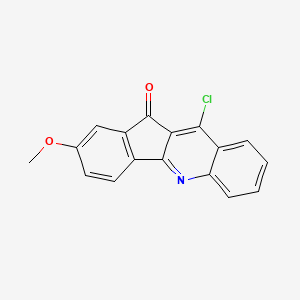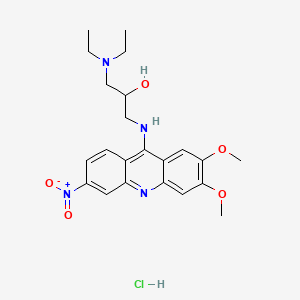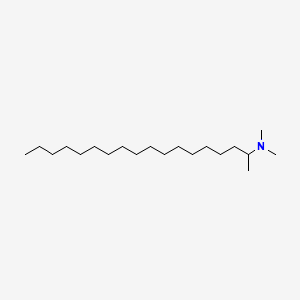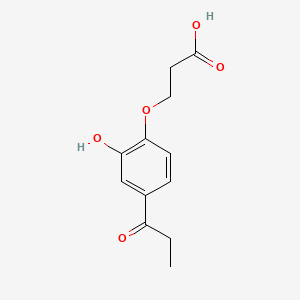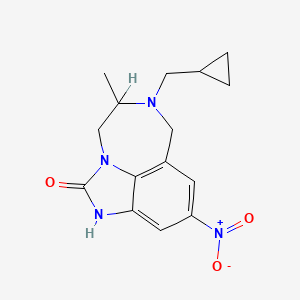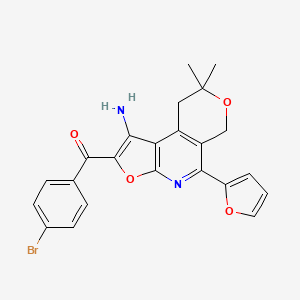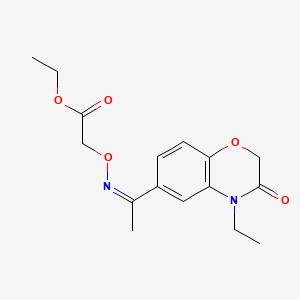
Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester is a complex organic compound with the molecular formula C16H20N2O5. This compound is known for its unique structure, which includes a benzoxazine ring and an ethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester typically involves the reaction of 4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, temperature range 50-70°C.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, temperature range 0-25°C.
Substitution: Various nucleophiles (e.g., amines, alcohols); conditionssolvent medium, temperature range 20-40°C.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Ester derivatives
Applications De Recherche Scientifique
Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Acetic acid, (((1-(4-methyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester
- **Acetic acid, (((1-(4-propyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester
Uniqueness
Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester is unique due to its specific ethyl group substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
91119-63-0 |
|---|---|
Formule moléculaire |
C16H20N2O5 |
Poids moléculaire |
320.34 g/mol |
Nom IUPAC |
ethyl 2-[(Z)-1-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)ethylideneamino]oxyacetate |
InChI |
InChI=1S/C16H20N2O5/c1-4-18-13-8-12(6-7-14(13)22-9-15(18)19)11(3)17-23-10-16(20)21-5-2/h6-8H,4-5,9-10H2,1-3H3/b17-11- |
Clé InChI |
REKCXGSRVFVGIW-BOPFTXTBSA-N |
SMILES isomérique |
CCN1C(=O)COC2=C1C=C(C=C2)/C(=N\OCC(=O)OCC)/C |
SMILES canonique |
CCN1C(=O)COC2=C1C=C(C=C2)C(=NOCC(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



